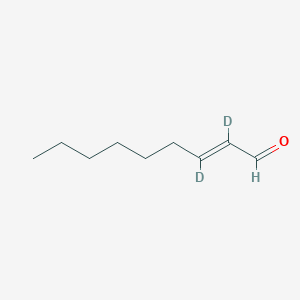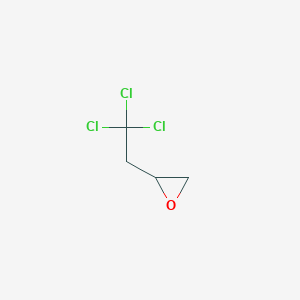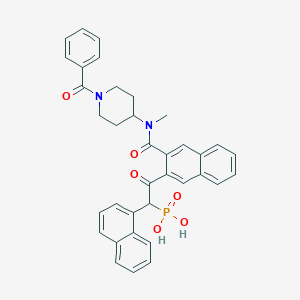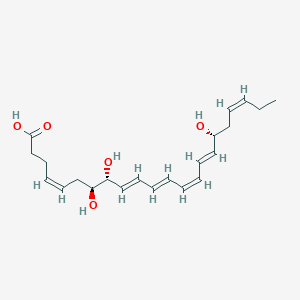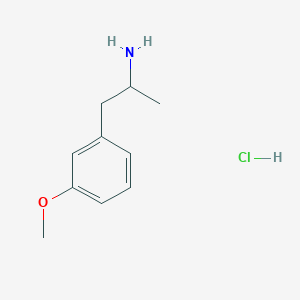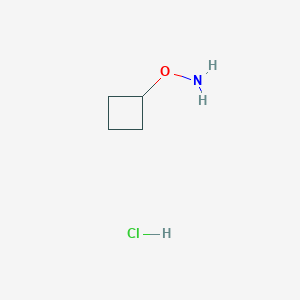
O-Cyclobutyl-hydroxylamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of O-Cyclobutyl-hydroxylamine hydrochloride consists of a cyclobutyl group attached to a hydroxylamine group . The molecular weight of the compound is 123.58 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving O-Cyclobutyl-hydroxylamine hydrochloride are not detailed in the search results, hydroxylamines in general are known to participate in various chemical reactions. For instance, O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . Additionally, the reduction of oximes to hydroxylamines has been explored .
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Synthesis
-
Scientific Field: Organic Chemistry
- Application Summary : O-protected NH-free hydroxylamine derivatives, such as O-Cyclobutyl-hydroxylamine hydrochloride, have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . This showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
- Application Methods : These compounds are used as electrophilic aminating reagents in organic synthesis . The specific methods and technical details would depend on the particular synthesis pathway being used.
- Results or Outcomes : The use of these compounds can lead to high regio-, chemo- and stereoselectivity in the construction of nitrogen-enriched compounds . This can be beneficial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.
-
Scientific Field: Proteomics Research
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Synthesis
-
Scientific Field: Organic Chemistry
- Application Summary : O-Cyclobutyl-hydroxylamine hydrochloride is used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
- Application Methods : These compounds are used as electrophilic aminating reagents in organic synthesis . The specific methods and technical details would depend on the particular synthesis pathway being used.
- Results or Outcomes : The use of these compounds can lead to high regio-, chemo- and stereoselectivity in the construction of nitrogen-enriched compounds . This can be beneficial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.
Safety And Hazards
While specific safety data for O-Cyclobutyl-hydroxylamine hydrochloride was not found, hydroxylamine hydrochloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
While specific future directions for O-Cyclobutyl-hydroxylamine hydrochloride were not found, research into hydroxylamines and their derivatives is ongoing. For instance, the catalytic reduction of oximes to hydroxylamines is an area of active research . Additionally, the potential of hydroxylamines as NO donors is being explored .
Propiedades
IUPAC Name |
O-cyclobutylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-6-4-2-1-3-4;/h4H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYASEGFDXUVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590292 | |
| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Cyclobutyl-hydroxylamine hydrochloride | |
CAS RN |
137270-23-6 | |
| Record name | O-Cyclobutylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Cyclobutyl-hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



